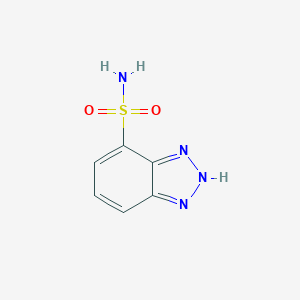
2H-benzotriazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-benzotriazole-4-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
2H-benzotriazole-4-sulfonamide derivatives have demonstrated significant antimicrobial properties against a range of bacteria and fungi.
- Antibacterial Activity : Research indicates that derivatives of benzotriazole exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications such as the introduction of methoxy groups have been shown to enhance activity against Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies reveal that certain substitutions can lead to a two-fold increase in antibacterial efficacy .
- Fungal Activity : The compound also displays antifungal properties. For example, specific derivatives have shown high antifungal activity against Candida albicans and Aspergillus niger, indicating potential for therapeutic use in treating fungal infections .
Anticancer Potential
The anticancer properties of this compound have been explored extensively, with promising results:
- Cell Proliferation Inhibition : Studies demonstrate that certain benzotriazole derivatives significantly inhibit the proliferation of gastrointestinal cancer cells. For example, compounds tested at concentrations of 40 and 100 µg/mL increased the expression of apoptotic markers such as caspase-3, indicating their potential as anticancer agents .
- Mechanistic Insights : Computational docking studies suggest that these compounds may interact effectively with key proteins involved in cancer cell signaling pathways, such as VEGFR-2 kinase, enhancing their potential as targeted therapies .
Antiparasitic Activity
Recent investigations have highlighted the antiparasitic applications of this compound:
- Trypanocidal Effects : A notable study assessed the effectiveness of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Results indicated a dose-dependent inhibitory effect on epimastigotes and trypomastigotes, with some derivatives achieving over 95% lethality at specific concentrations .
- Protozoan Inhibition : Other benzotriazole derivatives have shown promising activity against Entamoeba histolytica, outperforming conventional treatments like metronidazole in certain assays .
Data Summary Table
Case Studies
- Antibacterial Efficacy Study : A series of benzotriazole derivatives were synthesized and screened for antibacterial activity. The study found that specific substitutions led to enhanced activity against resistant strains, providing insights into designing more effective antimicrobial agents .
- Anticancer Mechanism Exploration : Researchers employed computational methods to analyze the binding affinities of benzotriazole derivatives to cancer-related targets. The findings suggested that these compounds could serve as lead candidates for developing novel anticancer therapies .
- Antiparasitic Evaluation : A focused study on N-benzenesulfonylbenzotriazole derivatives revealed their potential in treating Chagas disease, demonstrating significant growth inhibition in trypomastigote forms compared to traditional treatments .
Propriétés
Numéro CAS |
174077-76-0 |
|---|---|
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2H-benzotriazole-4-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H2,7,11,12)(H,8,9,10) |
Clé InChI |
XNCKHHMKNFNDQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |
SMILES canonique |
C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |
Synonymes |
1H-Benzotriazole-4-sulfonamide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















